2-Aminothiophenol

描述

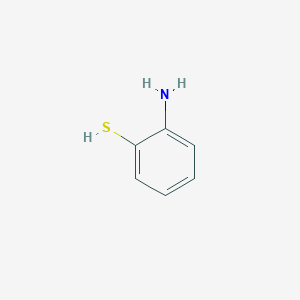

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Aminothiophenol and Its Derivatives

Novel Synthetic Routes and Optimization Strategies

Green Chemistry Approaches in 2-Aminothiophenol Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound derivatives, leading to the development of cleaner and more efficient protocols. scribd.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and utilizing alternative energy sources to drive reactions.

The elimination of volatile organic solvents is a key goal in green synthesis. Several solvent-free methods for the synthesis of 2-substituted benzothiazoles from this compound and aldehydes have been developed. These reactions, often conducted under neat conditions, offer advantages such as reduced waste, lower costs, and simplified workup procedures. mdpi.comresearcher.life For instance, the condensation of this compound with various aldehydes can proceed efficiently without any solvent, sometimes just by shaking the reaction mixture. mdpi.com

In a notable example of a catalyst-free approach, a synthesis of 2-aminothiophenes was achieved in water under ultrasound activation, with the reaction initiated by sodium polysulfides. nih.gov This method avoids the need for traditional catalysts, further enhancing its environmental credentials. nih.gov Molecular iodine has also been utilized in one-pot, solid-phase, solvent-free reactions between this compound and benzoic acid derivatives to produce benzothiazole (B30560) derivatives with excellent yields in short reaction times. mdpi.com

Table 1: Comparison of Solvent-Free Synthetic Protocols

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound, Salicylaldehyde (B1680747) | ZnO NPs, Solvent-free, 30 min, RT | 2-(2-Hydroxyphenyl)benzothiazole | 80 (gram-scale) | mdpi.com |

| This compound, Benzoic Acid Derivatives | Molecular Iodine, Solid-phase, Solvent-free, 10 min | 2-Substituted Benzothiazoles | Excellent | mdpi.com |

| This compound, Aryl Aldehydes | SiO2–HNO3, Shaking, Solvent-free | 2-Aryl Benzothiazoles | 83-98 | mdpi.com |

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. semanticscholar.orgtandfonline.com In the synthesis of 2-aminothiophene derivatives via the Gewald reaction, microwave assistance has been shown to reduce reaction times from hours to minutes. semanticscholar.orgorganic-chemistry.org For example, a microwave-assisted Gewald reaction to produce 5-substituted-2-aminothiophenes was completed in 20 minutes at 70°C, a significant reduction from the 4 hours required with classical heating. organic-chemistry.org This rapid and efficient heating often leads to higher purity products, minimizing the need for extensive purification. organic-chemistry.org

An efficient protocol for synthesizing 2-arylbenzothiazoles involves the microwave-assisted, solvent-free condensation of this compound with aromatic aldehydes, promoted by a catalytic amount of glacial acetic acid. tandfonline.com This method achieves high yields in just 3-10 minutes. tandfonline.com

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Gewald Reaction | Arylacetaldehydes, Activated Nitriles, Sulfur, Morpholine | Microwave, 70°C, Ethanol (B145695) | 20 min | High | organic-chemistry.org |

| Gewald Reaction | Ketones, Malononitrile, Sulfur, Pyrrolidine | Microwave, 50°C, DMF | 30 min | 57-95 | semanticscholar.orgresearchgate.net |

| Condensation | This compound, Aromatic Aldehydes | Microwave, Acetic Acid, Solvent-free | 3-10 min | 72-96 | tandfonline.com |

Ultrasound irradiation provides an alternative energy source that promotes chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of this compound derivatives, offering benefits such as enhanced reaction rates, improved yields, and milder reaction conditions. nih.gov

A green, one-pot procedure for synthesizing multisubstituted 2-aminothiophene derivatives utilizes ultrasound promotion in the presence of a catalytic amount of DABCO in PEG-200 as a solvent. The high local temperatures and pressures generated by acoustic cavitation accelerate the Gewald reaction. Similarly, an efficient and ecofriendly protocol for synthesizing 2-substituted benzothiazoles involves the ultrasound-assisted condensation of this compound with various aldehydes under solvent-free conditions using a recyclable sulfated tungstate catalyst. researcher.liferesearchgate.net

Table 3: Ultrasound-Assisted Synthesis of this compound Derivatives

| Reactants | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ketones, Malonodinitrile, Sulfur | None / Water | Ultrasound (40 kHz, 300 W), 70°C | 0.5-1 h | 42-90 | nih.gov |

| Ketones/Aldehydes, Dicyanomethane, Sulfur | DABCO / PEG-200 | Sonication | Moderate to High | Moderate to High | |

| This compound, Aldehydes | Sulfated Tungstate / Solvent-free | Ultrasound, Room Temperature | Not specified | Excellent | researcher.liferesearchgate.net |

| This compound, Aldehydes | FeCl3/Montmorillonite K-10 | Ultrasound | 0.7-5 h | 33-95 | mdpi.com |

The use of carbon dioxide (CO2) as a C1 source in organic synthesis is a highly attractive green chemistry approach, as it utilizes a renewable, non-toxic, and abundant feedstock. chemrevlett.com Several methodologies have been developed for the synthesis of benzothiazoles from 2-aminothiophenols using CO2.

One approach involves the hydrosilane-promoted cyclization of 2-aminothiophenols with CO2, catalyzed by an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). rsc.org In this reaction, CO2 is fixed and reduced to form the benzothiazole ring. chemrevlett.comrsc.org Another strategy employs a self-neutralizing acidic CO2-alcohol system, where CO2 reacts with an alcohol (e.g., methanol) to form alkyl carbonic acid in situ. researchgate.nettandfonline.com This acid then catalyzes the condensation of this compound with aldehydes to produce benzothiazoles under mild conditions, simplifying the workup process as no base neutralization is required. researchgate.nettandfonline.com Cellulose-derived dihydrolevoglucosenone (Cyrene™) has also been used as a renewable catalytic solvent for the reaction of 2-aminothiophenols with CO2 and a reductant to form benzothiazoles, eliminating the need for any external catalyst or base. chemrevlett.com

Catalytic Methodologies in this compound Functionalization

Catalysis plays a pivotal role in the functionalization of this compound, enabling the efficient synthesis of a diverse array of derivatives, particularly 2-substituted benzothiazoles. A wide range of catalytic systems, including metal-based catalysts, non-metal catalysts, and nanocatalysts, have been explored.

The condensation of this compound with aldehydes or carboxylic acids is a common functionalization strategy. Various catalysts have been shown to be effective for this transformation:

Metal-Based Catalysts : These include ZnO nanoparticles mdpi.com, nano-Fe2O3 mdpi.com, TiO2 nanoparticles mdpi.com, copper-based catalysts mdpi.com, and SnP2O7. mdpi.com For example, a Cu(II)-containing nano-silica triazine dendrimer supported over SiO2 has been used to catalyze the reaction between this compound and aryl aldehydes, yielding products in 15-90 minutes with 87-98% yields. mdpi.com

Heterogeneous Catalysts : Recyclable catalysts are highly desirable from a green chemistry perspective. Examples include sulfated tungstate researcher.life, silica-supported zinc chloride (ZnCl2/SiO2) researcher.life, and a novel heterogeneous mixture of methanesulfonic acid and silica gel. mdpi.com These catalysts can often be recovered and reused multiple times without a significant loss of activity.

Organocatalysts and Non-Metal Catalysts : An H2O2/HCl mixture has been used as a simple and effective catalytic system for the synthesis of benzothiazoles at room temperature. mdpi.com Alkyl carbonic acid, generated in situ from CO2 and methanol, also serves as an effective organocatalyst. researchgate.nettandfonline.com

Beyond condensation reactions, catalytic methods have been employed for other functionalizations. For instance, a mesoporous nanocatalyst, created by attaching a this compound-Cu complex to functionalized MCM-41, has demonstrated high efficiency in catalyzing Suzuki coupling reactions to synthesize biphenyls. nih.gov Strong Brønsted acids have also been found to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones to produce complex 2-arylbenzothiazines. researchgate.net

Table 4: Overview of Catalysts in this compound Functionalization

| Catalyst | Reactants | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| ZnO Nanoparticles | This compound, Aldehydes | Condensation | Solvent-free, Reusable | mdpi.com |

| H2O2/HCl | This compound, Aldehydes | Condensation | Room temperature, Excellent yields | mdpi.com |

| SnP2O7 | This compound, Aromatic Aldehydes | Condensation | High yields, Short reaction times, Reusable | mdpi.com |

| MCM-41-CPTEO-2-aminothiophenol-Cu | Phenylboronic Acid, Aryl Halides | Suzuki Coupling | High efficiency, Recyclable, Green medium | nih.gov |

| Sulfated Tungstate | This compound, Aldehydes | Condensation (Ultrasound) | Fast, Solvent-free, Recyclable | researcher.life |

| Alkyl Carbonic Acid (from CO2) | This compound, Aldehydes | Condensation | Green, Mild conditions, Simplified workup | researchgate.nettandfonline.com |

Multi-component Reactions for this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net Several MCRs have been designed for the synthesis of this compound derivatives.

For example, a three-component reaction for synthesizing 2-(2-aminothiophene)-benzimidazoles involves the reaction of nitriles, aldehydes, and elemental sulfur in the presence of piperidine. nih.gov This one-pot process proceeds under reflux in ethanol, yielding the complex heterocyclic products in good yields. nih.gov Such strategies streamline synthetic pathways, reduce waste, and allow for the rapid generation of molecular diversity. researchgate.net

Reductive Cyclization Strategies Involving this compound Precursors

Reductive cyclization offers an alternative route to benzothiazole derivatives, often starting from more stable precursors than the readily oxidized this compound. semanticscholar.org

This compound is known to be unstable and easily oxidizes to form bis(2-aminophenyl) disulfide. semanticscholar.org This stability makes the disulfide an attractive and readily available starting material. An efficient, catalyst-free methodology has been developed for the reductive cyclization of various disulfides using ammonia borane (BH3NH3) as a reductant and carbon dioxide (CO2) as a C1 source. semanticscholar.orgrsc.orgresearchgate.net

In this process, the S–S bond of the disulfide is cleaved by BH3NH3 to generate a this compound-borane complex in situ. semanticscholar.orgresearchgate.net This intermediate then reacts with CO2, which is also activated by the reductant, leading to cyclization and the formation of 2-unsubstituted benzothiazole derivatives in good to excellent yields. semanticscholar.orgrsc.org The reaction proceeds under mild conditions, and both the reductant and CO2 are essential for the transformation. semanticscholar.org This method has been successfully applied on a gram scale, demonstrating its practical utility. semanticscholar.org

Table 3: Reductive Cyclization of Bis(2-aminophenyl) Disulfide

| Reactants | Reductant | C1 Source | Conditions | Yield (%) | Reference |

|---|

Reductants (e.g., BH3NH3, Hydrosilanes)

Advanced synthetic strategies for this compound and its derivatives increasingly employ specialized reductants that offer mild reaction conditions and high selectivity. Among these, ammonia borane (BH3NH3) and various hydrosilanes have emerged as effective reagents, particularly for processes involving the reduction of disulfide bonds and the reductive functionalization of precursor molecules.

Ammonia Borane (BH3NH3)

Ammonia borane is a stable and efficient reducing agent utilized in the synthesis of this compound derivatives. A notable application is in the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfides using carbon dioxide (CO2) as a C1 source to produce 2-unsubstituted benzothiazoles. semanticscholar.org This methodology is significant as it avoids the use of metallic catalysts. semanticscholar.org

In this process, ammonia borane serves a dual function. It efficiently cleaves the S–S bond of the disulfide to generate a this compound-borane complex in situ. semanticscholar.org Simultaneously, it acts as the reductant for carbon dioxide, which is then incorporated to form the thiazole (B1198619) ring. semanticscholar.org The reaction proceeds effectively to yield a variety of 2-unsubstituted benzothiazole derivatives in good to excellent yields. semanticscholar.org

Detailed research has demonstrated that the amount of BH3NH3 is a critical parameter. An optimal quantity is required, as excessive amounts can lead to the formation of methylated by-products from the over-reduction of CO2. semanticscholar.org The reaction mechanism is proposed to involve the initial reaction of BH3NH3 with CO2, followed by the cleavage of the disulfide bond. The resulting in situ generated this compound nucleophilically attacks the activated CO2 species, leading to cyclization and the final benzothiazole product. semanticscholar.org

Table 1: Reductive Cyclization of Disulfides with CO2 and BH3NH3 semanticscholar.org

Hydrosilanes

Hydrosilanes are another class of reductants used in the synthesis of this compound derivatives, particularly for the production of benzothiazoles. rsc.orgrsc.org These silicon-based reducing agents can promote the cyclization of 2-aminothiophenols with carbon dioxide, catalyzed by an organic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), to afford various benzothiazole derivatives in good yields. rsc.orgrsc.org

The reaction typically involves heating a mixture of the this compound, a hydrosilane such as diethylsilane (Et2SiH2), a catalyst, and a solvent in an autoclave under CO2 pressure. rsc.org The hydrosilane facilitates the reductive cyclization process, leading to the formation of the C–N and C–S bonds of the benzothiazole ring system. rsc.orgrsc.org This method has been successfully applied to a range of substituted 2-aminothiophenols. rsc.org

Beyond their role in cyclization reactions, hydrosilanes are recognized as versatile terminal reductants in broader synthetic chemistry. For instance, they are employed in the organophosphorus-catalyzed reductive coupling of nitroarenes and anilines. This capability is relevant to the synthesis of this compound itself, as a common synthetic route involves the reduction of a nitro group on a benzene (B151609) ring that also contains a sulfur functionality.

Table 2: Hydrosilane-Promoted Synthesis of Benzothiazole Derivatives from 2-Aminothiophenols and CO2 rsc.orgrsc.org

Reactivity and Reaction Mechanisms of 2 Aminothiophenol

Nucleophilic Attack Pathways

2-Aminothiophenol is an organosulfur compound characterized by the presence of both an amino (-NH₂) and a thiol (-SH) group attached to a benzene (B151609) ring at ortho positions. sigmaaldrich.com This unique bifunctional arrangement makes it a versatile bis-nucleophilic reagent in organic synthesis. The nitrogen atom of the amino group and the sulfur atom of the thiol group both possess lone pairs of electrons, enabling them to act as nucleophiles.

The reactivity of this compound is dominated by the nucleophilic character of these two groups. In many reactions, the more nucleophilic amino group initiates the reaction by attacking an electrophilic center, such as the carbonyl carbon of aldehydes, ketones, or carboxylic acid derivatives. ekb.egmdpi.com For instance, in the synthesis of benzothiazoles from aldehydes, the initial step is the nucleophilic attack of the amino group on the carbonyl carbon. ekb.egmdpi.com

Subsequently, the thiol group participates in an intramolecular nucleophilic attack to form a cyclic intermediate. ekb.egmdpi.com In other reactions, particularly the synthesis of benzothiazepines from α,β-unsaturated ketones (chalcones), the reaction proceeds via a thia-Michael addition, where the thiol group acts as the initial nucleophile, attacking the β-carbon of the enone system. mdpi.comunimi.it The amino group then engages in a subsequent intramolecular cyclization. unimi.it The specific pathway of nucleophilic attack—whether the amine or the thiol group reacts first—is often dictated by the nature of the electrophilic substrate and the reaction conditions. mdpi.commdpi.comunimi.it For example, in reactions with α-bromoketones, the process can begin with the N-nucleophilic substitution by the amino group. mdpi.comnih.gov

The nucleophilicity of the amino group can also be enhanced under certain conditions, such as in the presence of BH₃NH₃, which activates the N-H bond. rsc.org This dual nucleophilicity allows this compound to serve as a foundational building block for a variety of heterocyclic structures.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. ekb.egnih.gov Its ability to undergo intramolecular cyclization reactions after an initial intermolecular reaction is a cornerstone of its synthetic utility. ekb.egresearchgate.net These cyclization reactions are fundamental to creating fused ring systems, most notably benzothiazoles and benzothiazepines. mdpi.commdpi.com

Benzothiazoles are a prominent class of heterocyclic compounds consisting of a benzene ring fused to a thiazole (B1198619) ring. ekb.eg They are of significant interest due to their presence in bioactive molecules and their applications in materials science. ekb.egmdpi.com The most common and direct route to synthesizing the benzothiazole (B30560) scaffold involves the condensation of this compound with various carbonyl-containing compounds. ekb.egresearchgate.netresearchgate.net

The condensation of this compound with aldehydes and ketones is a widely employed method for synthesizing 2-substituted benzothiazoles. mdpi.comderpharmachemica.com The reaction mechanism generally involves an initial nucleophilic attack by the amino group of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. ekb.eg This is followed by dehydration to form a Schiff base intermediate (in the case of aldehydes) or a related adduct. The subsequent step is an intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon. Finally, the resulting benzothiazoline (B1199338) intermediate undergoes oxidation to yield the aromatic 2-substituted benzothiazole. ekb.eglookchem.com Air, dimethyl sulfoxide (B87167) (DMSO), or other oxidants like H₂O₂ can facilitate this final aromatization step. mdpi.comorganic-chemistry.org

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently and under environmentally benign conditions. These include acid catalysts like samarium triflate, p-toluene sulfonic acid (PTSA), and alkyl carbonic acid (formed in situ from CO₂ and an alcohol). mdpi.comorganic-chemistry.orgtandfonline.com Reactions can also proceed without a catalyst, sometimes under melt conditions or using microwave irradiation. organic-chemistry.orgsemanticscholar.org While aromatic aldehydes readily form benzothiazoles, aliphatic aldehydes may yield the intermediate benzothiazoline, which can then be oxidized in a separate step. nih.govlookchem.comresearchgate.net

In contrast to aldehydes, the reaction with ketones can proceed differently. While some ketones condense to give benzothiazolines, others, particularly aryl ketones, can react via their active methylene (B1212753) group, leading to 2-acylbenzothiazoles where the ketone's carbonyl group remains intact in the final product. mdpi.comnih.govlookchem.com

| Reactant | Catalyst/Reagent | Solvent/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | None | DMSO/Air | A simple, catalyst-free method providing good to excellent yields. | organic-chemistry.org |

| Aromatic Aldehydes | Samarium triflate | Aqueous medium | A green and efficient method using a reusable acid catalyst under mild conditions. | organic-chemistry.org |

| Benzaldehyde | Alkyl carbonic acid (from CO₂/Methanol) | CO₂-Methanol system | An efficient and green method where the in situ formed acid catalyzes the reaction. | tandfonline.comtandfonline.com |

| Aromatic Aldehydes | Iodine | DMF | Iodine promotes the condensation to efficiently provide 2-substituted benzothiazoles. | organic-chemistry.org |

| Aryl Ketones | Molecular oxygen | Chlorobenzene/DMSO | An efficient metal- and I₂-free condition for forming 2-arylbenzothiazoles. | mdpi.com |

| β-Diketones | Brønsted acid | Metal- and oxidant-free | Catalyzed cyclization to give 2-substituted benzothiazoles in good yields. | organic-chemistry.org |

| Aliphatic Aldehydes | Molecular sieves 4Å, then PCC | Two-step reaction | Formation of 2-alkyl-2,3-dihydrobenzo[d]thiazoles followed by oxidation. | nih.gov |

Another fundamental route to 2-substituted benzothiazoles involves the condensation of this compound with carboxylic acids or their derivatives, such as acyl chlorides and esters. researchgate.nettandfonline.com When reacting with a carboxylic acid, a dehydrating agent is typically required to facilitate the initial amide formation followed by cyclization. derpharmachemica.commdpi.com Polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a solvent for this reaction, which often requires high temperatures. derpharmachemica.commdpi.cominnovareacademics.in

The reaction with acyl chlorides is generally more facile. ekb.egnih.gov It proceeds through the formation of an amide intermediate by the reaction of the amino group with the acyl chloride, followed by an intramolecular cyclization involving the thiol group. ajol.info These reactions can often be performed under mild, solvent-free conditions, sometimes using a heterogeneous catalyst like KF·Al₂O₃. ekb.egnih.gov Similarly, esters can be used as substrates, particularly under microwave-assisted, solvent-free conditions or with Lewis acid catalysis. researchgate.netajol.info

| Reactant | Catalyst/Reagent | Solvent/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA) | High temperature (e.g., 220°C) | PPA acts as a dehydrating agent and solvent to facilitate condensation. | derpharmachemica.commdpi.cominnovareacademics.in |

| Carboxylic Acids | None | Microwave irradiation, solvent-free | An efficient, direct condensation method without catalyst. | researchgate.net |

| Acyl Chlorides | None (or base) | 0–5 °C, then reflux | A straightforward, often exothermic reaction leading to excellent yields. | ajol.info |

| Acyl Chlorides | KF·Al₂O₃ | Solvent-free, mild conditions | A one-pot synthesis using a recyclable heterogeneous catalyst. | nih.gov |

| Amino Acids/Esters | Polyphosphoric Acid (PPA) | 220°C | Coupling of this compound with amino acids or their esters to yield 2-substituted benzothiazoles. | derpharmachemica.com |

| Carboxylic Acids | Thionyl chloride | Acid- and catalyst-free | In situ generation of the acid chloride followed by reaction with this compound. | researchgate.net |

Beyond benzothiazoles, this compound is a crucial starting material for other fused heterocyclic systems, notably 1,5-benzothiazepines. sigmaaldrich.commdpi.com These seven-membered rings are typically synthesized through the reaction of this compound with α,β-unsaturated ketones, commonly known as chalcones. mdpi.comunimi.it

The reaction mechanism is a one-pot, two-step domino process. unimi.it It commences with a thia-Michael addition, where the thiol group of this compound undergoes a 1,4-conjugate addition to the enone system of the chalcone. mdpi.comunimi.itresearchgate.net This forms a linear thioether intermediate. The second step involves an intramolecular nucleophilic attack by the amino group on the carbonyl carbon of the intermediate, followed by dehydration, to form the 2,3-dihydro-1,5-benzothiazepine ring. unimi.it This cyclization is often promoted by acid catalysts such as trifluoroacetic acid (TFA), glacial acetic acid, or Lewis acids like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comunimi.itresearchgate.net The reaction can be carried out in various solvents, including ethanol (B145695) and dichloromethane, and can be accelerated using microwave irradiation or ultrasonic irradiation. mdpi.comresearchgate.netasianpubs.org

Benzothiazole Synthesis and Derivatization

Polymerization Mechanisms

This compound can undergo polymerization to form poly(this compound) (P2ATP), a conducting polymer with properties derived from both its polyaniline-like backbone and the pendant thiol groups. acs.orggoogle.com The polymerization is typically achieved through oxidative methods, either chemically or electrochemically. acs.orgresearchgate.net

In chemical oxidative polymerization, an oxidant such as ammonium persulfate is used in an acidic aqueous medium (e.g., HCl). acs.orgresearchgate.netchemicalpapers.com The proposed mechanism involves the oxidation of the monomer to form radical cations. researchgate.net These radicals then couple to form dimers and subsequently longer polymer chains. acs.orgiieta.org The presence of both amino and thiol groups allows for different possible linkages, leading to a complex polymer structure. The primary polymerization is believed to occur through the aniline (B41778) moiety, similar to the polymerization of aniline itself. acs.orggoogle.com The thiol groups are largely intended to be preserved in the final polymer to impart their specific redox properties. google.com

Electropolymerization is another method used to synthesize P2ATP films directly onto an electrode surface. researchgate.netresearchgate.net This process is carried out by applying an anodic potential to an electrode immersed in a solution containing the monomer. researchgate.netresearchgate.net The mechanism is also believed to proceed via the formation of radical cations upon oxidation at the electrode surface, which then couple. iieta.org The polymerization pathway and the resulting polymer structure can be influenced by factors such as the pH of the solution, with different coupling mechanisms (e.g., nitrogen-to-carbon vs. nitrogen-to-nitrogen) potentially dominating at different pH levels. iieta.orgiieta.org

Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine or imine group, -C=N-). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. scispace.comamazonaws.com

The general mechanism involves two main steps:

Nucleophilic Addition: The nitrogen atom of the primary amino group in this compound, which has a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine. scispace.comamazonaws.comorientjchem.org

Dehydration: The carbinolamine intermediate is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the Schiff base. scispace.comamazonaws.com This step is often catalyzed by acid. amazonaws.com

Condensation with Terephthalaldehyde (B141574): Terephthalaldehyde, a dialdehyde, can react with two equivalents of this compound to form a polydentate Schiff base ligand. scholarsresearchlibrary.comresearchgate.net The reaction involves the condensation of each of the two aldehyde groups of terephthalaldehyde with the amino group of a this compound molecule. scholarsresearchlibrary.com The reaction is typically carried out by stirring a methanolic solution of terephthalaldehyde with a methanolic solution of this compound. scholarsresearchlibrary.com The resulting Schiff base is a tetradentate ligand capable of coordinating with metal ions through the imine nitrogens and the thiol sulfur atoms. scholarsresearchlibrary.com

Table 2: Synthesis and Spectral Data for the Schiff Base from this compound and Terephthalaldehyde

| Reactants | Molar Ratio (Aldehyde:Amine) | Solvent | Product Structure | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |

| Terephthalaldehyde, this compound | 1:2 | Methanol | N,N'-bis(2-mercaptophenyl)terephthalaldimine | ~1605 (C=N), ~2550 (S-H) | ~8.9 (CH=N), ~7.0-8.0 (Aromatic-H), ~3.5 (S-H) | scholarsresearchlibrary.comresearchgate.net |

This table summarizes the synthesis conditions and key characterization data for the Schiff base formed between terephthalaldehyde and this compound.

Condensation with 2-Thiophenecarboxaldehyde: this compound also reacts with 2-thiophenecarboxaldehyde in a 1:1 molar ratio to form a tridentate Schiff base ligand. tubitak.gov.trresearchgate.net The condensation occurs between the amino group of this compound and the aldehyde group of 2-thiophenecarboxaldehyde. researchgate.net The resulting ligand can coordinate with metal ions through the azomethine nitrogen, the thiophene (B33073) sulfur, and the thiol sulfur. tubitak.gov.trscispace.com The formation of this Schiff base is supported by the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the azomethine proton (-CH=N-). researchgate.net

Table 3: Synthesis and Spectral Data for the Schiff Base from this compound and 2-Thiophenecarboxaldehyde

| Reactants | Molar Ratio (Aldehyde:Amine) | Solvent | Product Structure | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |

| 2-Thiophenecarboxaldehyde, this compound | 1:1 | Ethanol | N-(2-thienylmethylidene)-2-aminothiophenol | ~1610 (C=N), ~2560 (S-H) | ~8.7 (CH=N), ~6.9-7.9 (Aromatic/Thiophene-H) | researchgate.netresearchgate.netresearchgate.net |

This table outlines the synthesis conditions and principal characterization data for the Schiff base resulting from the reaction of 2-thiophenecarboxaldehyde and this compound.

Coordination Chemistry of 2 Aminothiophenol and Its Ligands

Ligand Design and Synthesis

The primary method for designing and synthesizing ligands from 2-aminothiophenol is through the condensation reaction with various aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction typically involves refluxing this compound with the desired carbonyl compound in a suitable solvent like ethanol (B145695) or methanol. researchgate.net The resulting Schiff base ligands can be designed to have different denticities and coordination pockets by carefully selecting the carbonyl precursor.

For example, reacting this compound with monofunctional aldehydes, such as 2-thiophenecarboxaldehyde, yields bidentate or tridentate ligands. earthlinepublishers.comresearchgate.net In one study, a Schiff base ligand was synthesized through the condensation of this compound and 2-thiophenecarboxaldehyde, which was then used to prepare Ni(II) and Cd(II) complexes. earthlinepublishers.com Another study reported the synthesis of a Schiff base from the same reactants, N-(2-thienylmethylidene)-2-aminothiophenol (TNATPh), which formed complexes with Co(II), Ni(II), and Cu(II). researchgate.net

More complex, polydentate ligands can be created using dicarbonyl compounds. The condensation of terephthalaldehyde (B141574) with two equivalents of this compound results in a potentially tetradentate ligand where both carbonyl groups of the aldehyde have reacted. Similarly, Schiff base ligands have been prepared by condensing this compound with 1H-indole-2,3-dione (Isatin), leading to a tridentate ligand. researchgate.net The synthesis of these ligands is often straightforward, and the products can be purified by recrystallization.

Table 1: Examples of Schiff Base Ligands Synthesized from this compound

| Carbonyl Precursor | Amine | Resulting Ligand Type | Reference |

|---|---|---|---|

| Terephthalaldehyde | This compound (1:2 ratio) | Polydentate Schiff's base (H2Lb) | |

| 2-Thiophenecarboxaldehyde | This compound | Bidentate/Tridentate Schiff base | earthlinepublishers.comresearchgate.net |

| 1H-indole-2,3-dione (Isatin) | This compound | Tridentate Schiff base (HL) | researchgate.net |

Metal Complexation Studies

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions due to the presence of nitrogen and sulfur donor atoms. The imine nitrogen and the thiol sulfur atoms are key coordination sites. nih.gov

A wide range of transition metal complexes have been synthesized using ligands derived from this compound. These complexes are typically prepared by reacting the Schiff base ligand with a metal salt, often a metal(II) acetate or chloride, in a suitable solvent.

Ni(II), Cu(II), and Zn(II) Complexes: Schiff bases formed from terephthalaldehyde and this compound have been used to create [M2L2] type complexes with Ni(II), Cu(II), and Zn(II). Spectroscopic analysis suggests a dibasic tetradentate coordination mode in these cases. Another study detailed a Ni(II) complex with a modified, unsymmetrical tetradentate ligand derived from pyridine-2,6-dicarbaldehyde and this compound, resulting in a distorted square-planar geometry around the nickel atom. nih.gov

Co(II) Complexes: A Schiff base synthesized from Isatin and this compound was used to prepare a Co(II) complex. researchgate.net Magnetic susceptibility and electronic spectra data suggested an octahedral geometry for this complex. researchgate.net

Fe(II)/(III) Complexes: An Fe(III) complex was also synthesized using the Isatin-derived Schiff base, which similarly exhibited an octahedral geometry. researchgate.net

The formation of these complexes is often confirmed by techniques such as infrared (IR) spectroscopy, where a shift in the C=N (azomethine) stretching frequency and the disappearance of the S-H band indicate coordination. researchgate.net The appearance of new bands in the far-IR region can be attributed to M-N and M-S vibrations. earthlinepublishers.com

While less common than transition metal complexes, ligands derived from this compound can also coordinate with lanthanide ions. A study on the Schiff base ligand synthesized from Isatin and this compound reported the successful preparation of a Lanthanum(III) complex. researchgate.net Spectroscopic and analytical data indicated that the La(III) complex likely possesses an octahedral geometry, with the ligand acting in a tridentate fashion. researchgate.net The coordination involves the azomethine nitrogen, carbonyl oxygen, and the deprotonated thiol sulfur. researchgate.net

The versatility of this compound-based ligands is evident in their diverse coordination modes. The specific mode depends on the structure of the ligand and the nature of the metal ion.

Tridentate Coordination: In many cases, these ligands act as tridentate chelating agents. For instance, the Schiff base derived from Isatin and this compound coordinates to metal ions like Co(II), Fe(III), and La(III) via the azomethine nitrogen, a carbonyl oxygen, and the deprotonated thiol sulfur (N, O, S coordination). researchgate.net This mode of coordination often leads to octahedral geometries when two ligands coordinate to a single metal center or when solvent molecules occupy the remaining coordination sites. researchgate.net Similarly, ligands formed from 2-thiophenecarboxaldehyde can act as tridentate donors, coordinating through the azomethine nitrogen and both the thiophenic and thiolic sulfur atoms. researchgate.net

Dibasic Tetradentate Coordination: Ligands synthesized from dicarbonyl compounds like terephthalaldehyde can function as dibasic tetradentate ligands. In their complexes with Ni(II), Cu(II), and Zn(II), coordination occurs through the two imino nitrogens and the two thiol sulfur atoms, with the thiol protons being replaced by the metal ions.

The resulting geometries of the metal complexes are varied. Octahedral geometries are commonly proposed for Co(II) and Fe(III) complexes. researchgate.net Distorted square-planar geometries have been observed for Ni(II) complexes, while tetrahedral arrangements are also possible. nih.gov

Table 2: Coordination Characteristics of Selected this compound-Based Metal Complexes

| Metal Ion | Ligand Precursors | Coordination Mode | Proposed Geometry | Reference |

|---|---|---|---|---|

| Ni(II), Cu(II), Zn(II) | Terephthalaldehyde, this compound | Dibasic Tetradentate | Not specified | |

| Co(II), Fe(III), La(III) | Isatin, this compound | Tridentate (N, O, S) | Octahedral | researchgate.net |

| Ni(II) | Pyridine-2,6-dicarbaldehyde, this compound | Tetradentate (N3S) | Distorted Square-Planar | nih.gov |

Influence of Metal Ions on Ligand Properties

The coordination of a metal ion to a this compound-based ligand significantly alters the electronic structure and properties of the ligand. This phenomenon, known as the "chelate effect," often leads to enhanced stability and modified reactivity.

One of the most frequently reported changes is the enhancement of biological activity. Numerous studies have found that metal complexes exhibit greater antimicrobial activity against various bacterial and fungal strains compared to the free Schiff base ligand. nih.govearthlinepublishers.com This increased potency is often attributed to the process of chelation, which makes the complex more lipophilic, allowing it to penetrate cell membranes more effectively and interfere with cellular processes. earthlinepublishers.com

Spectroscopic properties are also heavily influenced by metal coordination. In ¹H-NMR spectra of diamagnetic complexes, the signals for protons near the coordination sites show marked shifts, and the signal for the acidic thiol proton disappears, confirming deprotonation and coordination. researchgate.net In IR spectra, the azomethine (C=N) stretching vibration typically shifts to a lower frequency upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal ion.

Applications in Catalysis and Sensing

The unique electronic properties and stable structures of metal complexes derived from this compound make them suitable for applications in catalysis and chemical sensing.

Catalysis: These complexes have been successfully employed as catalysts in various organic transformations. A notable example is a copper complex supported on MCM-41 silica, which served as a highly efficient and recyclable nanocatalyst for the Suzuki coupling reaction, a crucial method for forming carbon-carbon bonds. nih.govresearchgate.net This heterogeneous catalyst demonstrated excellent yields and could be reused for multiple cycles with minimal loss of activity. nih.govresearchgate.net In another application, palladium nanoparticles anchored onto chemically modified wool fabrics containing poly(this compound) were used as a catalyst for the hydrogenation of nitroarenes. acs.org

Sensing: The ability of this compound-based ligands to selectively bind with specific metal ions has been exploited in the development of chemical sensors. An electrode based on a dipodal ionophore derived from this compound was developed for the potentiometric sensing of silver ions (Ag+). researchgate.net The sensor exhibited good selectivity and a wide measuring range, proving useful for determining Ag+ concentration in various samples. researchgate.net The interaction between the ionophore and the metal ion causes a measurable change in potential, forming the basis of the sensing mechanism.

Advanced Spectroscopic Characterization and Analysis

Vibrational Spectroscopy (IR, Raman, SERS)

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For 2-Aminothiophenol, Infrared (IR) and Raman spectroscopy are powerful tools for identifying its key functional groups—the amino (-NH2), thiol (-SH), and the benzene (B151609) ring.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent bonds. The primary functional groups, the amino and thiol groups, give rise to characteristic peaks. semanticscholar.orgcopbela.orglibretexts.org

N-H Vibrations: The amino group is identified by its N-H stretching vibrations. Typically, primary amines exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. semanticscholar.orglibretexts.org For this compound, these have been experimentally observed at approximately 3438 cm⁻¹ and 3349 cm⁻¹. semanticscholar.org

S-H Vibration: The thiol group (-SH) is characterized by a weak stretching vibration band that appears in the range of 2500-2600 cm⁻¹. semanticscholar.org

Aromatic C-H and C=C Vibrations: The benzene ring shows C-H stretching vibrations typically above 3000 cm⁻¹. semanticscholar.org Asymmetric and symmetric C-H stretching vibrations for this compound are observed around 3061 cm⁻¹ and 3016 cm⁻¹, respectively. semanticscholar.org The characteristic C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

C-N and C-S Vibrations: The C-N stretching vibrations of aromatic amines are found as a strong band between 1250-1335 cm⁻¹. copbela.org The C-S stretching mode is typically weaker and found at lower wavenumbers.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3438 | Medium |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3349 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3061 | Medium-Weak |

| S-H Stretch | Thiol (-SH) | ~2530 | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1400-1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250-1335 | Strong |

This compound and its isomers are extensively studied using Surface-Enhanced Raman Spectroscopy (SERS), a technique that provides enormous enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. aip.orgscispace.com The thiol group has a strong affinity for these metals, facilitating the formation of self-assembled monolayers (SAMs). scispace.com

SERS studies provide insights into the molecule's orientation on the surface and can reveal surface-mediated chemical reactions. aip.org A significant finding in SERS studies of aminothiophenols is the plasmon-induced catalytic conversion of the molecule. nih.govmdpi.com Under certain conditions, such as high laser power, this compound can dimerize to form 4,4′-dimercaptoazobenzene (DMAB). mdpi.comnih.gov This transformation is identified by the appearance of new, strong "b2-type" Raman bands around 1140, 1390, and 1435 cm⁻¹, which are attributed to the N=N stretching and C-N vibrations of the newly formed azo bridge in DMAB. mdpi.comnih.govnih.gov The SERS spectrum is therefore highly dependent on experimental parameters like laser power and the nature of the metallic substrate. scispace.comnih.gov

The enhancement in SERS is attributed to two main mechanisms: an electromagnetic enhancement from localized surface plasmon resonance in the metal nanoparticles and a chemical enhancement involving charge transfer between the molecule and the metal surface. aip.orgscispace.comarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information on the electronic environment of the protons. The aromatic protons appear as a complex multiplet in the region of approximately 6.6 to 7.3 ppm. The protons of the amino (-NH₂) and thiol (-SH) groups are exchangeable and appear as broad singlets; their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Due to the ortho-substitution, there are six distinct carbon signals. The carbon atom attached to the thiol group (C-S) and the one attached to the amino group (C-N) are significantly influenced by these heteroatoms. The remaining four carbons of the benzene ring appear in the typical aromatic region of 115-140 ppm.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.6 - 7.3 | Multiplet (m) |

| Amino (-NH₂) | Variable | Broad Singlet (br s) |

| Thiol (-SH) | Variable | Broad Singlet (br s) |

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | ~115 |

| Aromatic C-N | ~148 |

| Aromatic C-H | 115 - 137 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z 125, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern gives structural clues. Key fragments observed include ions at m/z 80 and 93, which can arise from losses of functional groups or rearrangements. nih.gov

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 125 | ~100 | [C₆H₇NS]⁺ (Molecular Ion) |

| 93 | ~27 | [M - S]⁺ or rearrangement fragment |

| 80 | ~42 | [M - SH - H]⁺ or other fragment |

| 65 | ~7 | [C₅H₅]⁺ |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound, containing a benzene ring with amino and thiol substituents, exhibits characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic system. The presence of the electron-donating -NH₂ and -SH groups causes a bathochromic (red) shift compared to unsubstituted benzene. When used as a capping agent for nanoparticles, such as Zinc Oxide (ZnO), this compound can influence the optical properties of the nanomaterial, often resulting in a blue shift in the absorption edge due to quantum confinement effects. tandfonline.comtandfonline.com In studies involving silver colloids, the UV-Visible spectrum is also used to monitor the aggregation of nanoparticles induced by the addition of this compound. nih.gov

| λmax (nm) | Solvent/System | Electronic Transition |

|---|---|---|

| ~240 | Various Organic Solvents | π → π |

| ~310 | Various Organic Solvents | π → π |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical insights into its surface interactions, particularly when grafted onto substrates.

Detailed research on this compound thermally grafted onto silicon (111) hydride surfaces reveals specific binding characteristics. nih.gov High-resolution XPS scans of the C1s, S2p, Si2p, and N1s regions show how the molecule anchors to the surface. Analysis of the Si2p and N1s spectra indicates a strong preference for the amino group (NH2) over the thiol group (SH) in forming a Si-N linkage. nih.govmdpi.com

Deconvolution of the high-resolution N1s spectrum for surface-grafted this compound shows a primary peak at approximately 399.2 eV, a feature characteristic of surface-bounded nitrogen. nih.gov Another significant peak is observed around 402.2 eV, which is assigned to pyridinic nitrogen, likely a feature of the NH2 moiety adjacent to the benzylic system. nih.gov

The Si2p spectrum for the this compound-grafted surface can be deconvoluted to show the nominal Si2p3/2 and Si2p1/2 peaks, along with two other peaks at 102.2 eV and 103 eV, which provide further information on the silicon's chemical environment after grafting. nih.gov This data collectively confirms the covalent attachment of this compound to the silicon surface primarily through its amino functional group. nih.govmdpi.com

Table 1: High-Resolution XPS Peak Binding Energies for this compound Grafted on Silicon (111)

| Spectral Region | Peak Assignment | Binding Energy (eV) |

| N1s | Surface-bounded Nitrogen | 399.2 |

| Pyridinic Nitrogen (NH₂) | 402.2 | |

| Si2p | Si2p3/2 | 98.8 |

| Si2p1/2 | 99.4 | |

| Si-N/Si-O Related Species | 102.2 | |

| Si-N/Si-O Related Species | 103.0 |

Data sourced from analysis of this compound on silicon surfaces. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-aminothiophenol, known as its optimized geometry. By minimizing the energy of the molecule, these calculations can predict bond lengths and angles. For instance, a study using the B3LYP/6-31G(d) level of theory for p-aminothiophenol (a structural isomer) showed that upon binding to a gold atom, the S-C bond length changes from 1.80 Å to 1.76 Å, and the Au-S-C bond angle is approximately 105.1°. researchgate.net Theoretical calculations for 2-aminophenol (B121084), a related compound, have also shown good agreement between calculated and experimental bond lengths and angles. theaic.org The optimization process confirms that the calculated structure represents a local minimum on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. mdpi.com

Electronic Structure and HOMO-LUMO Analysis: The electronic properties of this compound are crucial for understanding its chemical reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netrjpn.org

Studies have shown that for this compound, the HOMO-LUMO energy gap is relatively low, suggesting it is a reactive molecule. rjpn.org One DFT study calculated the HOMO-LUMO gap for this compound to be 4.1170 eV. rjpn.org The frontier orbitals of aminothiophenol isomers are influenced by the positions of the -SH and -NH2 groups on the benzene (B151609) ring. ajol.info The HOMO and LUMO orbitals of p-aminothiophenol show significant contributions from the 3p orbitals of the sulfur atom and the 2p orbitals of the nitrogen and carbon atoms, which are expected to govern its reactivity. acs.org

| Property | This compound | 4-Aminothiophenol (B129426) | Reference |

| HOMO Energy | -0.2031 a.u. | -0.2057 a.u. | ajol.info |

| LUMO Energy | -0.0763 a.u. | -0.0765 a.u. | ajol.info |

| Energy Gap (eV) | 4.1170 | 3.51 | ajol.inforjpn.org |

Table 1: Calculated Frontier Molecular Orbital Energies of Aminothiophenol Isomers.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and wagging of the functional groups. ajol.inforsc.org

DFT methods, such as B3LYP, are known to systematically overestimate vibrational frequencies. Therefore, the calculated wavenumbers are often scaled by an empirical factor (e.g., 0.9613 for B3LYP) to achieve better agreement with experimental data. theaic.org

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ range. For 2-ATP, these bands were experimentally found at 3438 and 3349 cm⁻¹ and calculated theoretically at 3617 and 3473 cm⁻¹. ajol.info

S-H stretching: This vibration appears around 2530 cm⁻¹. It was experimentally observed at 2522 cm⁻¹ for 2-ATP and calculated at 2363 cm⁻¹. ajol.info

C-H stretching: Aromatic C-H stretching vibrations are typically found between 3000 and 3200 cm⁻¹. For 2-ATP, these were observed at 3061 and 3016 cm⁻¹. ajol.info

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| N-H asymmetric stretch | 3438 | 3617 | ajol.info |

| N-H symmetric stretch | 3349 | 3473 | ajol.info |

| S-H stretch | 2522 | 2363 | ajol.info |

| C-H asymmetric stretch | 3061 | 3075 | ajol.info |

| C-H symmetric stretch | 3016 | 3057 | ajol.info |

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound.

NMR Chemical Shift Predictions (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR shielding tensors, from which the chemical shifts (δ) are derived. theaic.orgresearchgate.netliverpool.ac.uk These theoretical predictions are instrumental in the structural elucidation of molecules by helping to assign the signals in experimental ¹H and ¹³C NMR spectra. researchgate.nettheaic.org

Calculations are typically performed on the optimized geometry of the molecule. The accuracy of the predicted shifts can be high, although deviations from experimental values can occur due to factors like solvent effects and intermolecular interactions, which are often not fully accounted for in gas-phase calculations. theaic.org For related compounds like 2-aminophenol, the GIAO method has been shown to provide results that are in good agreement with experimental data. theaic.orgresearchgate.net The development of fragment-based approaches and scaling parameters further improves the accuracy of chemical shift predictions for molecular crystals. nih.gov

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis provides a detailed picture of the electron distribution within this compound. The shapes and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), dictate the molecule's electronic properties and reactivity. rjpn.orgaip.org The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. ajol.inforsc.org These maps are useful for predicting sites of electrophilic and nucleophilic attack. rsc.org

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. rsc.org For aminophenol derivatives, NBO analysis helps to understand the stability conferred by intramolecular hydrogen bonding. researchgate.net The Mulliken atomic charge distribution confirms the atoms with the highest and lowest reactivity. rjpn.org In Schiff bases derived from 2-aminophenol, the most positive region is often the hydrogen of the hydroxyl group, indicating a site for electrophilic attack. rsc.org

Electrochemistry and Sensing Property Simulations

DFT calculations are increasingly used to simulate and understand the electrochemical behavior of molecules and their potential as sensors. iwaponline.comycit.edu.cn For this compound and its derivatives, these simulations can predict redox potentials and elucidate the mechanism of interaction with various analytes, such as metal ions or small molecules. iapchem.org

For example, DFT has been used to screen functional monomers for molecularly imprinted electrochemical sensors. iwaponline.comresearchgate.net By calculating the interaction energies between the template molecule and various functional monomers, the most suitable monomer can be selected. iwaponline.com In the context of humidity sensing with poly(o-aminophenol), DFT simulations have shown strong interaction energies and hydrogen bonding with water molecules, explaining its sensing ability. acs.org The simulations can also predict changes in the electronic absorption spectra upon interaction with an analyte, which is a key principle behind many optical sensors. acs.org

Molecular Dynamics Simulations (Potential Future Research Direction)

While DFT calculations are powerful for studying the static properties of single molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their interactions with the environment over time. MD simulations could be a valuable future research direction for this compound, particularly for understanding its behavior in solution or its interactions with biological macromolecules or material surfaces. ru.nljksus.org

For instance, MD simulations have been used to investigate the inhibitory adsorption of thiophenol derivatives on metal surfaces to prevent corrosion. ajol.info They can also be employed to study the conformational changes of molecules, such as the rotation of functional groups, which can be crucial for their reactivity. ru.nl For benzothiazoles formed from this compound, DFT-MD simulations have elucidated the catalytic role of water in the reaction mechanism. ru.nl Furthermore, MD simulations are used to assess the stability of ligand-receptor complexes in drug discovery research, which could be relevant for potential applications of this compound derivatives. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wvu.edu In the context of this compound, QSAR studies have been instrumental in understanding how structural modifications to its derivatives influence their therapeutic or toxic effects. These studies are crucial for the rational design of new, more potent, and selective molecules.

Researchers have applied 2D and 3D-QSAR methodologies to various classes of this compound derivatives. core.ac.uk These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are then correlated with a measured biological activity using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN). researchgate.net

A notable application of QSAR has been in the study of benzothiazepine (B8601423) derivatives synthesized from this compound. In one such study, a QSAR analysis was performed on a series of novel Schiff base derivatives of benzothiazepine to evaluate their antidepressant activity. bas.bg The study utilized the despair swim test in rats to determine the biological activity and found that the developed QSAR models were satisfactory for predicting the antidepressant potential of the synthesized compounds. bas.bg The models help in identifying the key structural features that are either favorable or detrimental to the observed activity.

Another area of investigation involves the cytotoxicity of heterocyclic compounds derived from reactions involving this compound. For instance, a 2D-QSAR study was conducted on a series of hydantoin (B18101) and thiohydantoin related heterocyclic compounds, investigating their cytotoxicity against brine shrimp. core.ac.uk Although not all derivatives were directly from this compound, the study highlights the utility of QSAR in predicting the toxicity (LC50 values) of related heterocyclic structures. The study found that models generated using MLR, Partial Least Squares (PLS), and ANN showed high correlation coefficients, indicating their predictive power. core.ac.uk

Furthermore, QSAR studies have been extended to understand the skin sensitization potential of various chemicals, including aminophenols. wvu.edu While this study focused on 2-aminophenol, the methodology is directly applicable to this compound derivatives. The research identified key molecular descriptors such as the number of double bonds and certain autocorrelation coefficients as being significant in predicting skin sensitization. wvu.edu

The general approach in these QSAR studies involves the following steps:

Data Set Selection: A series of structurally related derivatives of this compound with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. core.ac.uk

The insights gained from these QSAR models are invaluable for medicinal chemists, allowing for the virtual screening of large compound libraries and the prioritization of synthetic efforts towards molecules with the highest probability of success.

Detailed Research Findings

The following tables summarize the findings from selected QSAR studies on derivatives related to this compound.

Table 1: 2D-QSAR Study on Cytotoxicity of Heterocyclic Compounds core.ac.uk

| Parameter | Description |

| Compound Class | Hydantoin and Thiohydantoin related heterocycles |

| Biological Activity | Cytotoxicity (LC50) against brine shrimp (Artemia salina) |

| Modeling Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN) |

| Key Findings | The QSAR models demonstrated good predictive ability. The squared correlation coefficients (R²) were 0.83 for MLR, 0.81 for PLS, and 0.91 for ANN, indicating a strong correlation between the selected molecular descriptors and the observed cytotoxic activity. |

Table 2: QSAR Study on Antidepressant Activity of Benzothiazepine Derivatives bas.bg

| Parameter | Description |

| Compound Class | Schiff base derivatives of 1,5-benzothiazepine (B1259763) |

| Synthesis Reactant | This compound |

| Biological Activity | Antidepressant activity (immobility time in despair swim test) in Sprague-Dawley rats |

| Modeling Software | TSAR 3.3 |

| Key Findings | All synthesized derivatives exhibited antidepressant activity. The QSAR study provided satisfactory results, suggesting its utility for future investigations in designing novel antidepressant agents based on the benzothiazepine scaffold. |

Table 3: QSAR Study on Skin Sensitization wvu.edu

| Parameter | Description |

| Compound Class | Various chemicals including 2-aminophenol |

| Biological Activity | Skin sensitization potential (Murine Local Lymph Node Assay - LLNA data) |

| Key Descriptors | nDB (number of double bonds), C-003 (number of CHR3 molecular subfragments), GATS6M (autocorrelation coefficient), HATS6m (GETAWAY descriptor) |

| Key Findings | The developed QSAR model showed a high percentage of correct predictions (83% for the training set and 79% in cross-validation), demonstrating the ability to predict the skin sensitization potential of compounds based on their structural descriptors. |

Applications of 2 Aminothiophenol and Its Derivatives in Advanced Materials and Technologies

Sensor Development

The dual functionality of 2-aminothiophenol makes it an exceptional building block for various sensing applications. The thiol group facilitates strong anchoring to metal surfaces, such as gold and silver nanoparticles, while the amino group can be used for further functionalization or as a reactive site for detecting specific analytes.

Electrochemical sensors based on this compound often utilize its polymer, poly(this compound) (P2AT), as an effective electrode modifying material. researchgate.net These polymers, sometimes integrated into nanocomposites, enhance the sensitivity and selectivity of the sensors.

One significant application is in the detection of dopamine (B1211576), a crucial neurotransmitter. Researchers have developed molecularly imprinted polymers (MIPs) by electropolymerizing p-aminothiophenol on gold nanoparticle-modified electrodes in the presence of dopamine as a template molecule. researchgate.netresearchgate.net After removing the dopamine template, the polymer matrix is left with cavities that are specifically shaped to rebind dopamine, allowing for its selective detection. researchgate.netresearchgate.net One such sensor demonstrated a linear response to dopamine in the concentration range of 0.1 to 100 μM with a low detection limit of 3.5 × 10⁻⁸ M. researchgate.net Another sensor, constructed using gold-palladium alloy composites with graphene, also showed high sensitivity for dopamine detection. rsc.org

Furthermore, poly(this compound) has been used in conjunction with platinum nanoparticles to create sensors for determining nitrite (B80452) in food samples. researchgate.net

Table 1: Performance of this compound-Based Electrochemical Sensors

| Target Analyte | Sensor Composition | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Dopamine | Electropolymerized p-aminothiophenol (MIP) with AuNPs | 0.1 - 100 μM | 3.5 x 10⁻⁸ M | researchgate.net |

| Dopamine | AuPd/UiO-66-NH₂/Graphene composite | Two linear ranges | 0.21 x 10⁻⁶ M | rsc.org |

Colorimetric sensors provide a visual detection method, which is advantageous for rapid and on-site analysis. Derivatives of this compound have been successfully employed in creating these sensors, particularly for detecting formaldehyde (B43269) and various metal ions.

Gold nanoparticles (AuNPs) functionalized with aminothiophenol (ATP) serve as effective colorimetric sensors for formaldehyde. mdpi.comresearchgate.net The sensing mechanism is based on the reaction between the amino group of ATP and formaldehyde, which causes the functionalized AuNPs to aggregate. This aggregation leads to a distinct color change of the solution, allowing for visual detection. mdpi.com

Schiff bases derived from this compound are also prominent in colorimetric sensing, especially for metal ions. For example, the Schiff base 1-(2-thiophenylimino)-4-(N-dimethyl)benzene was synthesized and used for the visual detection of multiple metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺, in a solution. mdpi.com The coordination of the metal ions with the Schiff base ligand results in the formation of colored complexes, providing a clear visual signal. mdpi.com